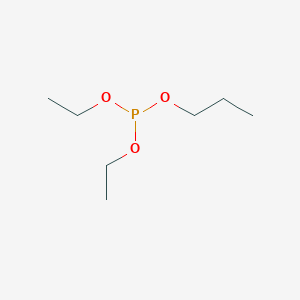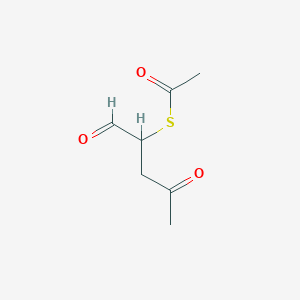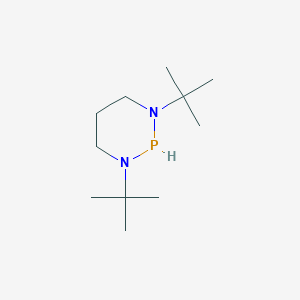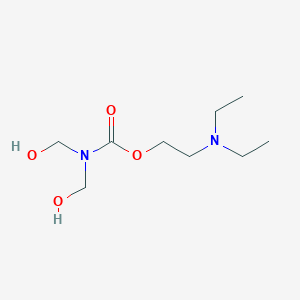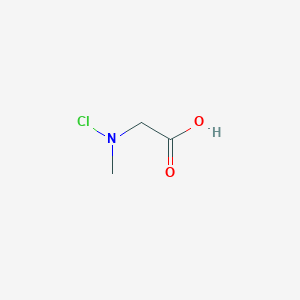
(2-Methyl-2-phenylpropylidene)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-2-phenylpropylidene)propanedinitrile is an organic compound with the molecular formula C13H12N2 It is known for its unique structure, which includes a phenyl group and two nitrile groups attached to a propylidene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2-phenylpropylidene)propanedinitrile typically involves the reaction of 2-methyl-2-phenylpropanal with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 2-methyl-2-phenylpropanal reacts with the active methylene group of malononitrile to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methyl-2-phenylpropylidene)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-2-phenylpropylidene)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitrile groups.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Methyl-2-phenylpropylidene)propanedinitrile involves its reactivity with various chemical reagents. The nitrile groups can participate in nucleophilic addition reactions, while the phenyl group can undergo electrophilic aromatic substitution. These reactions are facilitated by the electronic properties of the compound, which influence its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malononitrile: A simpler compound with two nitrile groups attached to a methylene group.
Benzylidenemalononitrile: Similar structure but with a benzylidene group instead of a propylidene group.
Eigenschaften
CAS-Nummer |
53439-84-2 |
|---|---|
Molekularformel |
C13H12N2 |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
2-(2-methyl-2-phenylpropylidene)propanedinitrile |
InChI |
InChI=1S/C13H12N2/c1-13(2,8-11(9-14)10-15)12-6-4-3-5-7-12/h3-8H,1-2H3 |
InChI-Schlüssel |
UTOCGBFTZPXTIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=C(C#N)C#N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638654.png)
![5-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B14638663.png)
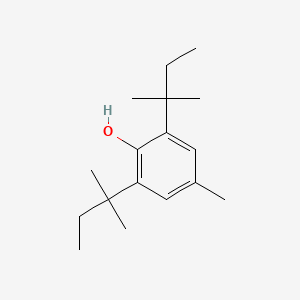
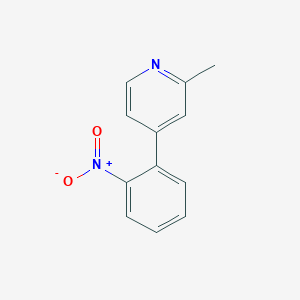
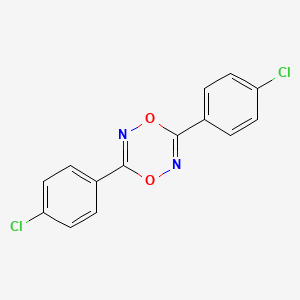
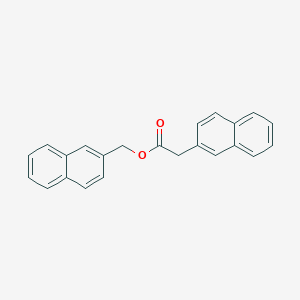
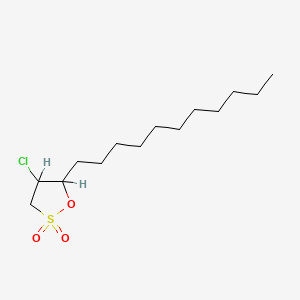
![N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide](/img/structure/B14638695.png)

